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Compound of Interest

Compound Name: Cyclopropylgermane

Cat. No.: B15400330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of

cyclopropylgermane, drawing upon key findings from gas-phase electron diffraction,

microwave spectroscopy, and ab initio quantum chemical calculations. The intricate geometric

parameters, conformational preferences, and spectroscopic signatures of this

organogermanium compound are detailed, offering a foundational understanding for

applications in materials science and computational chemistry.

Core Structural Parameters
The molecular structure of cyclopropylgermane has been elucidated through a combination

of experimental techniques and theoretical modeling. Gas-phase electron diffraction studies,

complemented by microwave spectroscopy of 41 isotopologues and ab initio calculations, have

provided a precise determination of its geometric parameters.

Data Presentation: Structural Parameters
The following tables summarize the key structural data obtained from these studies. Table 1

presents the interatomic distances, while Table 2 details the bond angles and dihedral angles,

providing a complete picture of the molecule's three-dimensional arrangement.

Table 1: Interatomic Distances (r_a) in Cyclopropylgermane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15400330?utm_src=pdf-interest
https://www.benchchem.com/product/b15400330?utm_src=pdf-body
https://www.benchchem.com/product/b15400330?utm_src=pdf-body
https://www.benchchem.com/product/b15400330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15400330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Gas-Phase Electron Diffraction (Å)

C1-C2 1.521 ± 0.007

C2-C3 1.502 ± 0.009

C-Ge 1.924 ± 0.002

Ge-H 1.530 (assumed)

C-H 1.085 (assumed)

Data sourced from Dakkouri, M. (1991). Experimental and theoretical investigation of the

molecular structure of cyclopropylgermane.

Table 2: Bond Angles and Dihedral Angles in Cyclopropylgermane

Parameter Microwave Spectroscopy (°)

∠C2C1C3 59.1

∠HC1H 116.5

∠C1C2Ge 121.9

∠HGeH 107.9

Tilt of GeH3 group 2.1

Data primarily derived from the analysis of rotational spectra of 41 isotopologues by Epple,

K.J., & Rudolph, H.D. (1992).

A notable feature of cyclopropylgermane's structure is the tilt of the germyl (GeH3) group

towards the cyclopropyl ring. Gas-phase electron diffraction data suggest a tilt angle of 3.4 ±

2.0 degrees, while ab initio calculations indicate a tilt of 2.1 degrees.[1] This tilt is attributed to

hyperconjugative interactions between the Ge-H bonds and the Walsh orbitals of the

cyclopropyl ring.

Experimental and Computational Protocols
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A multi-faceted approach has been employed to determine the structure of

cyclopropylgermane with high fidelity.

Gas-Phase Electron Diffraction (GED)
The experimental determination of the molecular structure was primarily achieved through gas-

phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by

the gaseous molecules. The resulting diffraction pattern is analyzed to determine the

equilibrium geometry of the molecule in the gas phase, free from intermolecular interactions.

For cyclopropylgermane, this method provided the crucial interatomic distances between the

constituent atoms.

Microwave Spectroscopy
Microwave spectroscopy was instrumental in refining the structural details, particularly the bond

angles and the precise orientation of the germyl group. By analyzing the rotational spectra of

41 different isotopologues of cyclopropylgermane, researchers were able to accurately

determine the moments of inertia of the molecule. These moments of inertia are directly related

to the mass distribution and, therefore, the geometry of the molecule. This extensive isotopic

substitution allowed for a highly precise determination of the molecular structure.

Ab Initio Quantum Chemical Calculations
Theoretical calculations have played a vital role in complementing the experimental findings

and providing deeper insights into the electronic structure and bonding of

cyclopropylgermane. The geometry of the molecule was optimized using ab initio molecular

orbital calculations. Specifically, the calculations were performed using the 3-21G* and 4-21G*

basis sets. These calculations not only corroborated the experimental findings, such as the tilt

of the germyl group, but also allowed for a theoretical prediction of the molecular geometry.

Visualizing the Structure and Computational
Workflow
To better understand the molecular structure and the process of its determination, the following

diagrams are provided.

Diagram of the molecular structure of Cyclopropylgermane.
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Workflow for Structural Determination

Gas-Phase Electron Diffraction
(Provides Interatomic Distances)

Combined Structural Analysis

Microwave Spectroscopy
(Provides Rotational Constants, Bond Angles)

Ab Initio Calculations
(Geometry Optimization, Theoretical Structure)

Final Molecular Structure

Click to download full resolution via product page

Workflow of the combined experimental and theoretical approach.

Conclusion
The structure of cyclopropylgermane has been rigorously characterized through a synergistic

combination of gas-phase electron diffraction, extensive microwave spectroscopy, and ab initio

quantum chemical calculations. The determined geometric parameters, including the notable tilt

of the germyl group, provide a solid foundation for further computational and experimental

investigations into the reactivity and properties of this and related organogermanium

compounds. This detailed structural information is invaluable for researchers in the fields of

materials science, computational chemistry, and drug development, where a precise

understanding of molecular geometry is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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